molecular formula C18H22BrNO3 B2486414 2-Bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 1212173-25-5

2-Bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2486414
CAS No.: 1212173-25-5
M. Wt: 380.282
InChI Key: FTKVMKFRVSKWPW-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[221]heptane-1-carboxamide is a complex organic compound characterized by its bromine atom, methoxyphenyl group, and bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core structure

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate.

  • Reduction: The compound can be reduced to remove the bromine atom.

  • Substitution: The methoxyphenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles can be used to substitute the methoxyphenyl group.

Major Products Formed:

  • Oxidation: Bromate derivatives.

  • Reduction: Bromine-free analogs.

  • Substitution: Derivatives with different functional groups replacing the methoxyphenyl group.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives might be explored for biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Potential use in drug development, particularly in designing new therapeutic agents.

  • Industry: Utilized in the production of advanced materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug development, it might interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-Bromo-N-(4-methoxyphenyl)acetamide: Similar structure but lacks the bicyclic core.

  • 2-Bromo-N-(4-methoxyphenyl)butanamide: Similar functional groups but different core structure.

Uniqueness: The presence of the bicyclic core and the specific arrangement of functional groups make this compound unique compared to its analogs

This comprehensive overview provides a detailed understanding of 2-Bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[221]heptane-1-carboxamide, highlighting its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

2-bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO3/c1-16(2)17(3)9-10-18(16,13(19)14(17)21)15(22)20-11-5-7-12(23-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKVMKFRVSKWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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